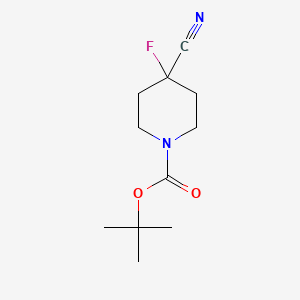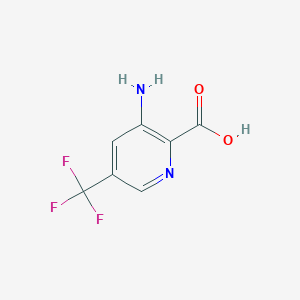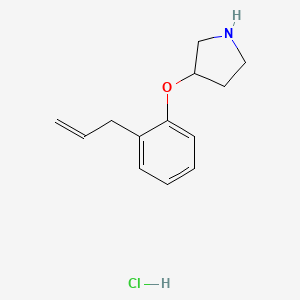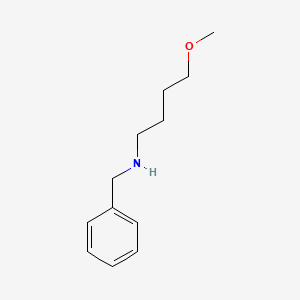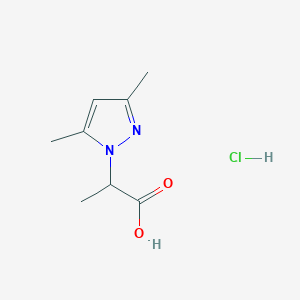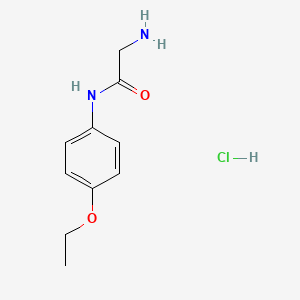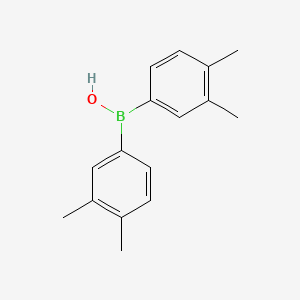
Bis(3,4-dimethylphenyl)borinic acid
描述
Bis(3,4-dimethylphenyl)borinic acid: is an organoboron compound with the molecular formula C16H19BO It is a derivative of borinic acid, where the boron atom is bonded to two 3,4-dimethylphenyl groups and one hydroxyl group
作用机制
Target of Action
Bis(3,4-dimethylphenyl)borinic acid primarily targets amines and carboxylic acids . The compound interacts with these targets to facilitate chemical reactions, particularly amidation reactions .
Mode of Action
The compound’s mode of action involves the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group . This interaction results in changes in the chemical structure and properties of the targets, enabling the occurrence of amidation reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the boron-catalysed direct amidation pathway . The compound’s interaction with amines and carboxylic acids facilitates the amidation reactions within this pathway .
Pharmacokinetics
It is known that the compound reacts rapidly with amines and boron compounds , suggesting that it may be quickly absorbed and metabolized in biological systems.
Result of Action
The result of this compound’s action is the facilitation of amidation reactions . These reactions result in the formation of amides from amines and carboxylic acids, which are important in various biochemical processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at room temperature for optimal stability . . These precautions help to ensure the compound’s efficacy and stability.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of bis(3,4-dimethylphenyl)borinic acid typically involves the reaction of 3,4-dimethylphenylboronic acid with a suitable boron source. One common method is the hydroboration of 3,4-dimethylphenyl-substituted alkenes using borane (BH3) or diborane (B2H6) as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting borinic acid is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control can further enhance the scalability of the process .
化学反应分析
Types of Reactions: Bis(3,4-dimethylphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry: Bis(3,4-dimethylphenyl)borinic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a boron reagent that facilitates the formation of carbon-carbon bonds, making it valuable for constructing complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a tool for studying boron-containing compounds’ interactions with biomolecules.
Industry: The compound is also utilized in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable boron-carbon bonds makes it suitable for creating materials with unique properties, such as enhanced conductivity or thermal stability .
相似化合物的比较
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
3,5-Dimethylphenylboronic acid: Similar to bis(3,4-dimethylphenyl)borinic acid but with different substitution patterns on the phenyl rings.
Triarylboranes: Compounds with three aryl groups bonded to boron, often used in similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable boron-carbon bonds and participate in various catalytic processes makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
bis(3,4-dimethylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUJGCHAAXMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674472 | |
| Record name | Bis(3,4-dimethylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-23-6 | |
| Record name | B,B-Bis(3,4-dimethylphenyl)borinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,4-dimethylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1522201.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522207.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)
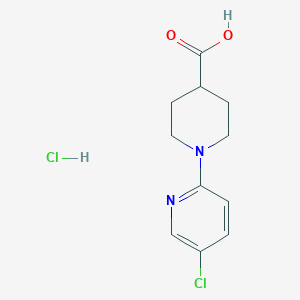
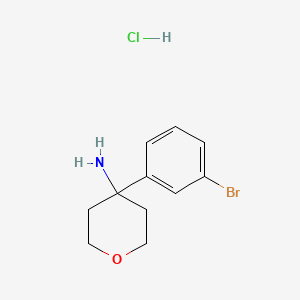
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
